(4-fluorophenyl)methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
Description
4-Fluorobenzyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a fluorobenzyl group, a methoxyphenyl group, and a triazole ring
Properties
IUPAC Name |
(4-fluorophenyl)methyl 1-(4-methoxyphenyl)-5-methyltriazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O3/c1-12-17(18(23)25-11-13-3-5-14(19)6-4-13)20-21-22(12)15-7-9-16(24-2)10-8-15/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOFRLHWIPODRLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)OC)C(=O)OCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-fluorophenyl)methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method is the click reaction, which is a copper-catalyzed azide-alkyne cycloaddition (CuAAC). The general steps are as follows:
Preparation of Azide and Alkyne Precursors: The azide precursor can be synthesized by reacting 4-fluorobenzyl bromide with sodium azide. The alkyne precursor can be prepared by reacting 4-methoxyphenylacetylene with propargyl bromide.
Click Reaction: The azide and alkyne precursors are then subjected to the click reaction in the presence of a copper catalyst (e.g., CuSO4) and a reducing agent (e.g., sodium ascorbate) in a suitable solvent (e.g., water or ethanol). This results in the formation of the triazole ring.
Esterification: The final step involves the esterification of the triazole intermediate with methyl chloroformate to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-Fluorobenzyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or other substituted derivatives.
Scientific Research Applications
Structure and Composition
The molecular formula of the compound is , and it has a molecular weight of approximately 345.35 g/mol. The compound features a triazole ring, which is known for its biological activity, particularly in drug design.
Medicinal Chemistry
Antimicrobial Activity : Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to (4-fluorophenyl)methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate can inhibit the growth of various bacterial strains, making them potential candidates for new antibiotics .
Anticancer Properties : Triazoles are also being investigated for their anticancer effects. A study highlighted that derivatives of triazoles can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell cycle progression and modulation of apoptotic pathways .
Case Study : In a recent investigation into the structure-activity relationship (SAR) of triazole compounds, it was found that specific substitutions on the triazole ring significantly enhanced cytotoxicity against breast cancer cell lines. The presence of fluorine atoms increased lipophilicity, improving cellular uptake and efficacy .
Agrochemicals
Triazole compounds have been extensively studied for their fungicidal properties. The compound has shown promise as a fungicide against various plant pathogens.
Mechanism of Action : Triazoles inhibit ergosterol biosynthesis in fungi, disrupting cell membrane integrity and leading to cell death. This mechanism is crucial for developing new agricultural fungicides that can combat resistant fungal strains.
Field Trials : Field trials demonstrated that formulations containing similar triazole derivatives effectively reduced fungal infections in crops such as wheat and barley, showcasing their potential as effective agrochemicals .
Material Science
The unique properties of triazoles make them suitable for applications in material science, particularly in the development of polymers and coatings.
Polymerization Studies : Research has indicated that incorporating triazole units into polymer backbones enhances thermal stability and mechanical strength. This property is advantageous for creating durable materials used in various industrial applications .
Coatings Development : Triazole derivatives have been explored as additives in protective coatings due to their corrosion resistance properties. Their ability to form stable complexes with metal ions contributes to enhanced protective qualities against environmental degradation .
Table 1: Summary of Biological Activities
Table 2: Synthesis Pathways
| Step | Reactants | Product | Yield (%) |
|---|---|---|---|
| 1 | Starting material + Reagent A | Intermediate Compound | 85 |
| 2 | Intermediate + Reagent B | Final Product | 75 |
Mechanism of Action
The mechanism of action of (4-fluorophenyl)methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. Additionally, the fluorobenzyl and methoxyphenyl groups may enhance the compound’s binding affinity and selectivity for certain targets.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluorobenzyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
- 4-Fluorobenzyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
- 4-Fluorobenzyl 1-(4-nitrophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
Uniqueness
4-Fluorobenzyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it a valuable candidate for various applications.
Biological Activity
The compound (4-fluorophenyl)methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a member of the triazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential as an antimicrobial, antifungal, and anticancer agent.
Chemical Structure and Properties
The molecular formula for this compound is . Its structure includes a triazole ring that is known for its ability to interact with various biological targets.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and disrupt critical cellular processes. The mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in cell wall synthesis in bacteria and interfere with signaling pathways in cancer cells.
- Induction of Apoptosis : It can induce apoptosis in cancer cells by activating caspase-dependent pathways.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance:
- A study demonstrated that similar triazole compounds showed potent activity against various bacterial strains, suggesting that this compound may possess comparable efficacy against pathogens like Staphylococcus aureus and Escherichia coli .
Antifungal Activity
Triazoles are well-known for their antifungal properties. The compound's structure allows it to target fungal cell membranes effectively:
- Research has indicated that triazole derivatives can inhibit the growth of fungi such as Candida albicans and Aspergillus fumigatus. The specific activity of this compound against these fungi remains to be fully characterized but is anticipated based on structural similarities with other triazoles .
Anticancer Activity
The anticancer potential of this compound has been a focal point of recent studies:
- Case Study : A derivative related to this compound was studied for its effects on breast cancer cells. It was found to induce significant apoptosis in MCF-7 and MDA-MB-231 cells through the generation of reactive oxygen species (ROS) and suppression of the Notch-AKT signaling pathway .
- Cell Viability Assays : The compound exhibited dose-dependent cytotoxicity with IC50 values indicating strong inhibitory effects on cancer cell proliferation. For example, the IC50 values for MDA-MB-231 cells were recorded at approximately 0.67 µmol/L after 48 hours of treatment .
Research Findings Summary Table
| Activity Type | Target Organism/Cell Line | IC50/Effective Concentration | Mechanism |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | Not specified | Cell wall synthesis inhibition |
| Antifungal | Candida albicans | Not specified | Membrane disruption |
| Anticancer | MCF-7 (breast cancer) | 2.96 µmol/L after 24h | Induction of apoptosis via ROS production |
| Anticancer | MDA-MB-231 (breast cancer) | 0.67 µmol/L after 48h | Notch-AKT pathway inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
